![molecular formula C10H13N3O4S2 B13105013 4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is a heterocyclic compound that contains a thiadiazole ring fused with a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid typically involves the reaction of pyridine-2,3-diamine with sulfur-containing reagents under specific conditions. One common method includes the use of thionyl chloride (SOCl2) in an aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(2h-[1,2,5]thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,5]Thiadiazolo[3,4-b]pyridines: These compounds share a similar thiadiazole-pyridine core but differ in their substitution patterns and functional groups.
[1,2,5]Selenadiazolo[3,4-b]pyridines: These compounds contain a selenium atom instead of sulfur in the thiadiazole ring, leading to different chemical and biological properties.
Uniqueness
4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid is unique due to its specific sulfonamido and butanoic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13N3O4S2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-(2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-ylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C10H13N3O4S2/c14-10(15)4-1-5-12-19(16,17)9-3-2-6-13-8(9)7-11-18-13/h2-3,6-7,11-12H,1,4-5H2,(H,14,15) |
Clave InChI |
GJTAKJBATVFMPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=CNS2)C(=C1)S(=O)(=O)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


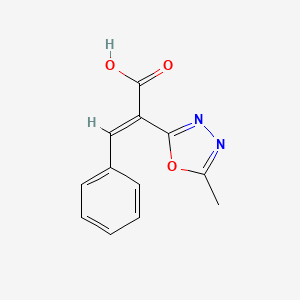

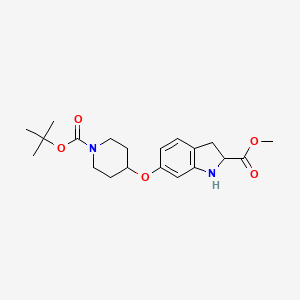
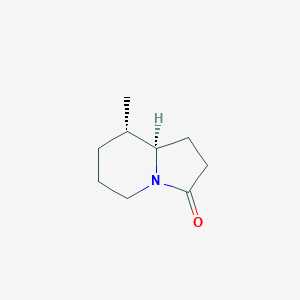
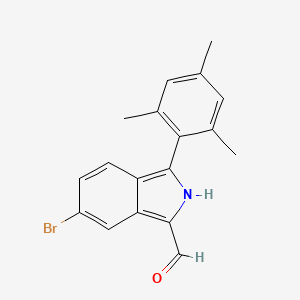
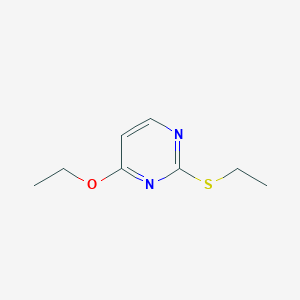
![7-Methyl-1-phenyl-1,2-dihydrobenzo[e][1,2,4]triazine](/img/structure/B13104970.png)
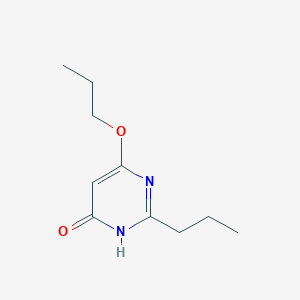
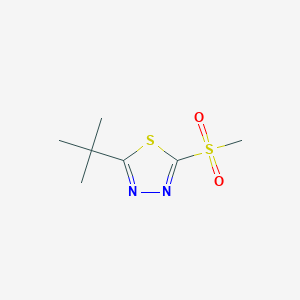
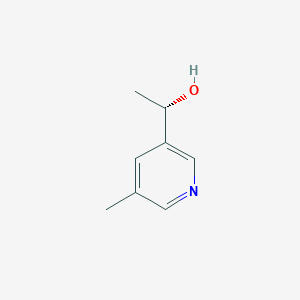
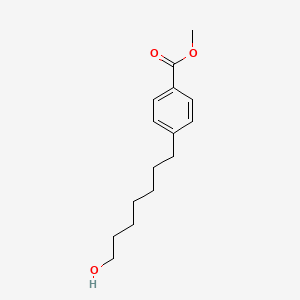
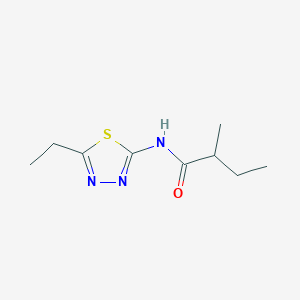
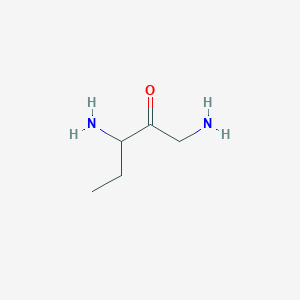
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)
